molecular formula C12H15BrN2O2 B2887785 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one CAS No. 923681-73-6

4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one

Cat. No.: B2887785
CAS No.: 923681-73-6
M. Wt: 299.168
InChI Key: WXBIUUOTRDIJBK-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one (CAS 923681-73-6) is a synthetic organic compound featuring a piperazin-2-one core linked to a 4-bromophenoxy group through an ethylene spacer. With the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol, this bromophenyl-piperazine derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the development of central nervous system (CNS) active agents and anticancer compounds. The structural motif of an N-arylpiperazine is recognized as a critical pharmacophore for central nervous system activity, particularly for interacting with key neurotransmitter systems including serotonergic and dopaminergic pathways . These systems are fundamental targets for investigating therapeutic strategies for various psychiatric and neurological conditions . Furthermore, piperazine-based scaffolds are extensively investigated for their potential in oncology research, with some derivatives demonstrating promising antiproliferative activities against a range of cancer cell lines . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-8-7-15-6-5-14-12(16)9-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBIUUOTRDIJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for the Characterization of 4 2 4 Bromophenoxy Ethyl Piperazin 2 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For the target compound, with a molecular formula of C₁₂H₁₅BrN₂O₂, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The expected monoisotopic mass is calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Analysis via techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would yield a measured mass that closely matches the calculated value, confirming the molecular formula. nih.gov

Furthermore, tandem MS/MS experiments can provide structural information through controlled fragmentation of the parent ion. nih.gov For a related compound, 1-(4-bromophenyl)piperazine, fragmentation pathways included the loss of ammonia (B1221849) from the piperazine (B1678402) ring and homolytic cleavage of the bromine group. nih.gov Similar fragmentation patterns would be expected for this compound, providing additional evidence for the proposed structure.

Table 1: Representative HRMS Data

Parameter Expected Value for C₁₂H₁₅BrN₂O₂
Molecular Formula C₁₂H₁₅BrN₂O₂
Calculated Monoisotopic Mass [M+H]⁺ 299.0444 u
Typical Mass Accuracy < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. uobabylon.edu.iq A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments can provide a complete picture of the atomic connectivity and chemical environment within this compound.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The spectrum for this compound is expected to show signals for the aromatic protons on the bromophenyl ring, the two methylene (B1212753) groups of the ethyl linker, and the three distinct methylene groups within the piperazin-2-one (B30754) ring. The aromatic protons would appear as a characteristic AA'BB' system, while the aliphatic protons would appear as multiplets in the upfield region. mdpi.com

¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon environments. For this molecule, 12 distinct signals would be expected (barring any accidental overlap). The spectrum would feature signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), ether-linked carbons, and the carbons of the piperazinone ring. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. COSY reveals correlations between coupled protons (e.g., within the ethyl chain and piperazinone ring), while HSQC correlates each proton signal with its directly attached carbon atom.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - ~168
C-Br (Aromatic) - ~114
C-O (Aromatic) - ~157
CH (Aromatic) ~7.40 (d, 2H) ~132
CH (Aromatic) ~6.80 (d, 2H) ~116
O-CH₂ ~4.10 (t, 2H) ~66
N-CH₂ (ethyl) ~2.85 (t, 2H) ~57
N-CH₂ (ring) ~3.40 (t, 2H) ~50
C=O-CH₂ ~3.20 (s, 2H) ~49

Note: This table presents predicted values based on spectral data from structurally similar compounds. Actual values may vary. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ieeesem.com When subjected to infrared radiation, the covalent bonds within this compound will absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending). gsconlinepress.com

The key functional groups in this compound that can be identified by IR are:

Amide (lactam): A strong, sharp absorption band for the carbonyl (C=O) stretch is expected, typically around 1650-1680 cm⁻¹. A band for the N-H stretch of the secondary amide will also be present, usually in the 3200-3400 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic ring is expected just above 3000 cm⁻¹. pressbooks.pub

Ether (Aryl-Alkyl): The characteristic C-O-C asymmetric stretching vibration for an aryl-alkyl ether will produce a strong band, typically found in the 1200-1275 cm⁻¹ range. libretexts.org

Aliphatic C-H: Stretching vibrations from the methylene (CH₂) groups of the ethyl chain and piperazinone ring will appear just below 3000 cm⁻¹. ieeesem.com

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amide N-H Stretch 3200 - 3400 Medium
Aromatic C-H C-H Stretch 3010 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 2960 Medium-Strong
Amide Carbonyl C=O Stretch 1650 - 1680 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium
Aryl Ether C-O-C Stretch 1200 - 1275 Strong

Advanced Chromatographic Methods for Purity Assessment and Separation (HPLC, GC, LC-MS)

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of pharmaceutical compounds. ptfarm.pl The sample is dissolved in a suitable solvent and injected onto a nonpolar stationary phase column (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. ptfarm.pl Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, usually by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~225 nm).

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC can be used to assess the purity of more volatile starting materials or to analyze for specific, low-molecular-weight impurities. hakon-art.com A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-17) would be used for separation, with detection commonly performed by a flame ionization detector (FID). hakon-art.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. kuleuven.be As the column elutes separated components, they are ionized and analyzed by the mass spectrometer. This allows not only for the quantification of purity but also for the tentative identification of impurities based on their mass-to-charge ratios, which is invaluable for process optimization and stability studies. lcms.czbjmu.edu.cn

Table 4: Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase / Carrier Gas Detector
HPLC C18 (Octadecylsilane) Acetonitrile/Water with buffer (e.g., phosphate) UV-Vis
GC (50%-Phenyl)-methylpolysiloxane Helium or Nitrogen FID

| LC-MS | C18 (Octadecylsilane) | Acetonitrile/Water with formic acid | ESI-MS |

Capillary Electrophoresis (CE) Applications in Piperazinone Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. psu.edu For compounds containing a piperazine or piperazinone moiety, CE, particularly the Capillary Zone Electrophoresis (CZE) mode, can be a valuable analytical tool. nih.govnih.gov

The piperazinone ring in this compound contains nitrogen atoms that can be protonated under acidic conditions. By using a background electrolyte with a low pH (e.g., 2.5-3.5), the molecule will acquire a positive charge. nih.gov When a high voltage is applied across the capillary, this cationic species will migrate toward the cathode at a velocity dependent on its electrophoretic mobility and the electro-osmotic flow. This allows for its separation from neutral impurities or from other charged species with different charge-to-size ratios. CE offers advantages such as high separation efficiency, small sample volume requirements, and rapid analysis times. analyticaltoxicology.com

X-ray Crystallography for Solid-State Structure Determination

While NMR determines the structure in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the conformation of the molecule as it exists in a crystal lattice.

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data allows for the calculation of the electron density map of the molecule, from which the precise position of each atom (except hydrogen, which is typically inferred) can be determined.

Table 5: Representative Crystallographic Data Parameters

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, β) Dimensions and angles of the repeating unit
Volume (V) Volume of the unit cell
Z Number of molecules per unit cell

Note: This table lists the type of parameters obtained from an X-ray crystallography experiment, based on data for similar structures. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
1-(4-bromophenyl)piperazine

Structure Activity Relationship Sar Studies of 4 2 4 Bromophenoxy Ethyl Piperazin 2 One and Analogs

Modulation of Biological Activity by Piperazinone Core Substituents

The piperazin-2-one (B30754) core serves as the foundational scaffold for this class of compounds, and its substitution pattern is a key determinant of biological activity. Modifications at various positions on this ring system can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the presence and nature of substituents on the carbon atoms of the piperazinone ring can influence the molecule's interaction with target proteins.

Research on related piperazinone-containing molecules has shown that even small alkyl substituents on the ring can alter the conformational preferences of the entire molecule, thereby affecting how it fits into a biological target's binding site. The introduction of functional groups that can act as hydrogen bond donors or acceptors can also forge new interactions, enhancing binding affinity. While specific data on direct substitutions on the piperazinone core of 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one are limited in publicly available literature, general principles of medicinal chemistry suggest that such modifications would be a critical avenue for SAR exploration.

Table 1: Hypothetical Influence of Piperazinone Core Substituents on Biological Activity This table is based on general medicinal chemistry principles and SAR studies of related piperazinone analogs, as direct data for the target compound is limited.

Position of Substitution Type of Substituent Potential Impact on Activity
C3 Small Alkyl (e.g., Methyl) May introduce chirality and provide specific steric interactions.
C5 Carbonyl Could act as a hydrogen bond acceptor, influencing binding.
C6 Aromatic Ring May introduce pi-stacking interactions with the target.
N1 Hydrogen Allows for potential hydrogen bond donation.

Influence of the N-Substituent: The 2-(4-Bromophenoxy)ethyl Moiety

The N-substituent, 2-(4-bromophenoxy)ethyl, plays a crucial role in defining the pharmacological profile of the parent compound. This moiety can be dissected into three key components: the bromophenyl group, the ethyl spacer, and the ether linkage, each offering opportunities for modification to fine-tune activity.

Positional and Halogenation Effects of the Bromophenyl Group

The nature and position of the halogen on the phenyl ring are critical for activity. Halogen atoms can influence the electronic properties of the ring and participate in halogen bonding, a specific type of non-covalent interaction with biological targets. The para-position of the bromine in this compound is likely a key determinant of its specific interactions.

Table 2: Predicted Impact of Halogen and Positional Changes on the Phenyl Ring This table illustrates hypothetical SAR trends based on studies of related arylpiperazine/piperazinone analogs.

Phenyl Ring Modification Predicted Effect on Biological Activity Rationale
2-Bromophenoxy Altered activity profile Steric hindrance and change in electronic properties.
3-Bromophenoxy Potentially different activity and selectivity Modified dipole moment and steric bulk presentation.
4-Chlorophenoxy Change in potency Chlorine is smaller and less polarizable than bromine.
4-Fluorophenoxy Significant change in activity Fluorine is a strong electron-withdrawing group and can form unique interactions.

Spacer Length and Heteroatom Variations within the Ethyl Chain

The two-carbon ethyl spacer connecting the piperazinone ring to the phenoxy group provides a specific spatial arrangement between these two key structural elements. Altering the length of this linker would directly impact the distance and relative orientation of the piperazinone and bromophenyl moieties. An extension to a propyl or butyl chain, for instance, would allow the bromophenyl group to probe deeper into a binding pocket or interact with different residues, potentially leading to a change in activity or selectivity.

Stereochemical Considerations in Piperazinone SAR

The potential for chirality in substituted piperazin-2-ones adds another layer of complexity and opportunity to their SAR. If substituents are introduced on the carbon atoms of the piperazinone ring, chiral centers can be created. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and toxicity profiles.

For example, studies on chiral piperazin-2-one derivatives have demonstrated that the stereochemistry at a substituted carbon can be crucial for proper orientation within a receptor's binding site. One enantiomer may fit perfectly, leading to high affinity and the desired biological response, while the other may bind weakly or not at all. Therefore, the stereospecific synthesis and evaluation of individual enantiomers of substituted analogs of this compound would be essential for a complete understanding of its SAR.

Computational Approaches to SAR Analysis (e.g., QSAR, Pharmacophore Modeling)

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling provide valuable insights into the SAR of this compound and its analogs.

QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For piperazinone derivatives, descriptors such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobicity (logP) can be correlated with their observed activity. Such models can predict the activity of novel, unsynthesized analogs and guide the design of more potent compounds. For instance, a QSAR study on related aryl alkanol piperazine (B1678402) derivatives identified that descriptors for atom-type, dipole moment, and molecular shape were key influencers of their biological activity.

Pharmacophore modeling , on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would likely include features corresponding to the aromatic ring of the bromophenoxy group, the ether oxygen as a hydrogen bond acceptor, and the basic nitrogen atom of the piperazinone core. This model could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

Table 3: Key Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Structural Moiety Potential Role in Biological Interaction
Aromatic Ring 4-Bromophenyl group Hydrophobic interactions, pi-stacking, halogen bonding.
Hydrogen Bond Acceptor Ether oxygen Formation of hydrogen bonds with the target.
Hydrogen Bond Acceptor Carbonyl oxygen of piperazinone Formation of hydrogen bonds with the target.
Positive Ionizable Feature Piperazinone nitrogen Potential for ionic interactions at physiological pH.

Mechanistic Investigations of Biological Activities of Piperazinone Derivatives

Enzyme Inhibition and Activation Mechanisms

There is no available data detailing the inhibitory or activatory effects of 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one on any specific enzymes. Research has not yet elucidated whether this compound acts as a competitive, non-competitive, or allosteric modulator of enzymatic activity, nor have any kinetic studies (e.g., determining Kᵢ or IC₅₀ values) been published.

Receptor Agonism/Antagonism and Binding Modalities

The affinity and efficacy of this compound at various physiological receptors remain uncharacterized. Publicly accessible databases and scientific literature contain no information regarding its potential agonistic or antagonistic properties. Binding assays that would determine its affinity (Kₐ) or dissociation constant (Kₑ) for specific receptors have not been reported.

Interactions with Cellular Signaling Pathways

Investigations into how this compound might modulate intracellular signaling cascades have not been documented. There is a lack of information regarding its effects on pathways mediated by key signaling molecules such as cyclic AMP (cAMP), protein kinases, or calcium signaling.

Elucidation of Molecular Binding Modes via Crystallographic or Spectroscopic Methods

No structural biology studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, have been published that would reveal the precise binding mode of this compound with a biological target. Such studies are crucial for understanding the specific molecular interactions that underpin any potential biological activity.

Computational Chemistry and Molecular Modeling for 4 2 4 Bromophenoxy Ethyl Piperazin 2 One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation, or "pose," of a small molecule when bound to a specific protein target. Current time information in Dublin, IE.nih.govnih.gov This technique is fundamental in structure-based drug design for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. mdpi.com

For 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one, docking simulations would be employed to place the molecule into the binding site of a potential protein target. The process involves two main steps: sampling various conformations of the ligand within the active site and then "scoring" these poses based on a function that estimates the binding affinity. nih.govazolifesciences.com Docking studies on related piperazine (B1678402) derivatives have been used to identify potential inhibitors for various targets, including human acetylcholinesterase (AChE) and topoisomerase. researchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

An illustrative docking simulation of this compound against a hypothetical kinase target might yield results similar to those shown in the table below. Such data helps prioritize compounds for further experimental testing.

Table 1: Illustrative Molecular Docking Results
Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-9.5LEU-83, VAL-91Hydrophobic
ASP-145Hydrogen Bond (with piperazinone C=O)
PHE-148π-π Stacking (with bromophenyl ring)
GPCR B-8.2TRP-112π-π Stacking (with bromophenyl ring)
SER-190Hydrogen Bond (with piperazinone N-H)

Dynamic Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. ewadirect.comresearchgate.net For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. oup.com This is important because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. nih.gov

An MD simulation would model the compound in a solvated environment, revealing the preferred conformations of the piperazinone ring (e.g., chair, boat) and the rotational flexibility around the ethyl linker. njit.edu Furthermore, when a ligand-protein complex identified through docking is subjected to MD simulations, the stability of the binding pose can be assessed. nih.govacs.org These simulations can confirm if key interactions are maintained over time, providing stronger evidence for the proposed binding mode. nih.gov

Table 2: Example Output from a Molecular Dynamics Simulation
Simulation ParameterSystemResult/ObservationInterpretation
RMSD (Root Mean Square Deviation)Ligand-Protein ComplexStable at 1.5 Å after 10 nsThe binding pose is stable; the ligand does not dissociate.
Conformational ClusteringLigand in Water3 major conformational clusters identifiedThe molecule preferentially exists in a few low-energy shapes.
Hydrogen Bond AnalysisLigand-Protein ComplexH-bond with ASP-145 present >85% of simulation timeA key hydrogen bond is consistently maintained, anchoring the ligand.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanics (QM) calculations are used to describe the electronic structure of molecules with high accuracy. karger.comnih.gov Unlike the classical approximations used in molecular mechanics, QM methods solve the Schrödinger equation to provide a detailed picture of electron distribution. karger.com For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic properties that govern its reactivity and interaction capabilities. mdpi.com

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. semanticscholar.org Additionally, QM calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding where the molecule is likely to form hydrogen bonds or engage in electrostatic interactions. rowansci.com Such calculations have been performed on related bromophenyl-containing structures to understand their molecular properties. dergipark.org.trtandfonline.com

Table 3: Representative Quantum Mechanical Properties
Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment3.8 DebyeMeasures the overall polarity of the molecule.
MEP Minimum-0.05 a.u. (near piperazinone oxygen)Identifies the most likely site for hydrogen bond donation.

De Novo Design and Virtual Screening of Piperazinone Libraries

De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. De novo design involves generating new molecular structures from scratch, often by combining molecular fragments, while virtual screening involves computationally testing large databases of existing or virtual compounds for their potential to bind to a biological target. temple.edu

The this compound structure can serve as a scaffold or starting point for these approaches. In de novo design, the piperazinone core could be retained while various substituents are computationally attached at different positions to create a novel virtual library of related compounds. rsc.org This library, which could contain millions of virtual molecules, can then be subjected to high-throughput virtual screening against a specific protein target. biorxiv.orgbiorxiv.org This process filters the massive library down to a manageable number of promising "hits" for chemical synthesis and experimental validation, significantly accelerating the drug discovery process. nih.govresearchgate.net

Table 4: Example of a Virtual Library Design Strategy
ScaffoldVariation Point (R-group)Example Building BlocksResulting Library Size
Piperazin-2-one (B30754)R1 (at N1 position)Methyl, Ethyl, Cyclopropyl, Phenyl1,600 Virtual Compounds
R2 (substituents on phenoxy ring)-F, -Cl, -CH3, -CF3, etc. (400 variations)

Prediction of Biological Targets and Pathways

While the previous methods often assume a known protein target, computational biology also offers tools to predict the potential biological targets of a given small molecule. nih.gov This is sometimes referred to as "reverse docking" or "target fishing." nih.gov For a compound like this compound, whose biological activity might not be fully characterized, these methods can generate valuable hypotheses about its mechanism of action.

Approaches for target prediction can be ligand-based or structure-based. Ligand-based methods compare the compound's 2D or 3D features to those of known drugs and bioactive molecules. frontiersin.org For instance, the presence of the N-arylpiperazine motif is common in many centrally active drugs, suggesting potential interactions with neurotransmitter receptors. researchgate.net Structure-based methods, like inverse docking, involve docking the molecule against a large database of protein structures to identify those to which it binds with high affinity. nih.gov These predictions can help identify both desired therapeutic targets and potential off-targets that could lead to side effects. frontiersin.orgalliedacademies.org Studies on piperazine-based libraries have used such computational approaches to predict targets like monoamine oxidase for antidepressant activity. nih.govresearchgate.net

Table 5: Illustrative Predicted Targets based on Structural Motifs
Structural MotifPotential Target ClassExample TargetsRationale
ArylpiperazineGPCRs / TransportersSerotonin (B10506) Receptors, Dopamine (B1211576) Receptors, Sigma ReceptorsCommon pharmacophore in CNS-active drugs. nih.govresearchgate.net
BromophenylKinases, BromodomainsEGFR, various bromodomainsHalogen atoms can form specific halogen bonds in binding pockets.
PiperazinoneEnzymes (e.g., Proteases, Kinases)HIV Protease, various kinasesThe lactam group can act as a hydrogen bond acceptor/donor.

Q & A

Q. What are the optimal synthetic routes for 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with alkylation of 4-bromophenol with 1,2-dibromoethane to form the phenoxyethyl intermediate. Subsequent coupling with piperazin-2-one under basic conditions (e.g., K₂CO₃ in acetonitrile) is critical. Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
  • Temperature control : 60–80°C balances reactivity and side-product minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and bond angles (monoclinic system, space group P2₁/c, as seen in similar piperazine derivatives) .
  • NMR spectroscopy : Key signals include δ 7.4–7.6 ppm (aromatic protons from bromophenoxy), δ 3.5–4.0 ppm (ethylpiperazine protons), and δ 2.8 ppm (piperazin-2-one carbonyl) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization (e.g., ADP-Glo™ kinase assays) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Antimicrobial activity : Broth microdilution (MIC determination) against E. coli and S. aureus .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Analog synthesis : Replace bromine with Cl/F or modify the piperazine ring (e.g., N-methylation) .
  • Biological profiling : Compare IC₅₀ values across analogs in receptor-binding assays .
  • Computational modeling : Dock analogs into target receptors (e.g., 5-HT₁A) using AutoDock Vina to predict binding affinities .

Q. How should contradictory data in biological activity studies be resolved?

Methodological Answer: Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Pharmacokinetic issues : Assess metabolic stability (hepatic microsome assays) and logP (HPLC) to optimize bioavailability .
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
  • Dose-response reevaluation : Conduct Hill slope analysis to confirm potency trends .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C; monitor degradation via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) and identify breakdown products using GC-MS .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀) .

Q. How can receptor-ligand interactions be quantified for this compound?

Methodological Answer:

  • Radioligand displacement assays : Use [³H]-labeled antagonists (e.g., [³H]-WAY-100635 for 5-HT₁A) to calculate Kᵢ values .
  • Surface plasmon resonance (SPR) : Immobilize receptors on sensor chips to measure real-time binding kinetics (ka/kd) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

Q. What advanced spectroscopic techniques characterize its stability under storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via UPLC-PDA .
  • Solid-state NMR : Detect polymorphic transitions or amorphous content in lyophilized samples .
  • Raman spectroscopy : Track oxidation-sensitive groups (e.g., piperazine ring) using peak shifts .

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